molecular formula C10H10N2O B14244589 4-Benzylideneimidazolidin-2-one CAS No. 497141-24-9

4-Benzylideneimidazolidin-2-one

Cat. No.: B14244589
CAS No.: 497141-24-9
M. Wt: 174.20 g/mol
InChI Key: XGHHWHAABZAAKX-UHFFFAOYSA-N
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Description

4-Benzylideneimidazolidin-2-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylideneimidazolidin-2-one typically involves the condensation of benzaldehyde with imidazolidin-2-one. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. The reaction mechanism involves the formation of a Schiff base intermediate, which subsequently cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzylideneimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidin-2-one derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted imidazolidin-2-one derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Benzylideneimidazolidin-2-one has been extensively studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a scaffold for the development of enzyme inhibitors and other biologically active molecules.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzylideneimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-one: The parent compound, which lacks the benzylidene group.

    Benzimidazolidin-2-one: A similar compound with a fused benzene ring.

    Thiazolidin-2-one: Contains a sulfur atom in place of one nitrogen atom.

Uniqueness

4-Benzylideneimidazolidin-2-one is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for functionalization, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

497141-24-9

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-benzylideneimidazolidin-2-one

InChI

InChI=1S/C10H10N2O/c13-10-11-7-9(12-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12,13)

InChI Key

XGHHWHAABZAAKX-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)NC(=O)N1

Origin of Product

United States

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